3-Ethyl-2,3-dimethylindoline chemical structure and physical properties
3-Ethyl-2,3-dimethylindoline chemical structure and physical properties
Whitepaper: 3-Ethyl-2,3-dimethylindoline – Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
Executive Summary
As the demand for conformationally restricted pharmacophores and advanced organic materials accelerates, the indoline (2,3-dihydro-1H-indole) scaffold has emerged as a privileged structural motif. Specifically, 3-Ethyl-2,3-dimethylindoline (CAS: 18781-59-4) represents a highly specialized derivative characterized by significant steric bulk and stereochemical complexity. This technical guide provides an in-depth analysis of its physicochemical properties, structural topology, and the mechanistic causality required to synthesize it through a self-validating chemical workflow.
Structural Topology and Physicochemical Profiling
The core of 3-Ethyl-2,3-dimethylindoline consists of a benzene ring fused to a saturated five-membered pyrrolidine ring. The substitution pattern—a methyl group at C2, and both a methyl and an ethyl group at C3—creates a highly congested steric environment. This congestion restricts the conformational freedom of the nitrogen lone pair, a critical feature when designing selective kinase inhibitors or rigid electron-donor materials.
Quantitative Data Summary
To establish a baseline for analytical verification, the fundamental physicochemical properties of 3-Ethyl-2,3-dimethylindoline are summarized below:
| Property | Value |
| Chemical Name | 3-Ethyl-2,3-dimethylindoline |
| CAS Registry Number | 18781-59-4[1] |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Appearance | Pale yellow to colorless liquid |
| Core Scaffold | 2,3-dihydro-1H-indole |
| Storage Conditions | 15-25°C, protect from light and strong oxidizers[2] |
Stereochemical Complexity
The presence of two adjacent stereocenters at C2 and C3 results in four distinct stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis vs. trans) significantly impacts the molecule's binding affinity in biological targets and its packing efficiency in material science applications.
Stereochemical divergence of 3-Ethyl-2,3-dimethylindoline highlighting its stereoisomers.
Mechanistic Synthesis and Protocol Validation
As an Application Scientist, I emphasize that chemical synthesis must not be a blind execution of steps, but a logically sound, self-validating system. The synthesis of 3-Ethyl-2,3-dimethylindoline from 2,3-dimethylindole requires precise control over regioselectivity. Direct alkylation of indolines often leads to unwanted N-alkylation. To circumvent this, we utilize a Plancher-type C-alkylation followed by a selective imine reduction.
Step-by-Step Methodology & Mechanistic Causality
Step 1: Preparation of the Indolylmagnesium Halide
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Protocol: Dissolve 2,3-dimethylindole in anhydrous THF under an inert argon atmosphere. Cool to 0°C. Add ethylmagnesium bromide (1.1 eq) dropwise.
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Causality: Argon prevents ambient moisture from quenching the Grignard reagent. The use of a Grignard reagent (rather than a hard base like NaH) is a deliberate choice based on Hard-Soft Acid-Base (HSAB) theory. The magnesium covalently binds to the indole nitrogen, masking its nucleophilicity. This forces the electron density to the softer C3 carbon, priming it for regioselective electrophilic attack.
Step 2: C3-Alkylation
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Protocol: Introduce ethyl iodide (1.2 eq) to the mixture and reflux for 12 hours. Quench with saturated aqueous NH₄Cl.
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Causality: Ethyl iodide acts as a soft electrophile, reacting preferentially with the activated C3 carbon. Refluxing provides the necessary thermodynamic energy to overcome the severe steric hindrance at the C3 position. NH₄Cl safely quenches unreacted Grignard without creating overly basic conditions that could degrade the intermediate.
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Self-Validation Checkpoint: Extract the organic layer and perform ¹H-NMR. The successful formation of the intermediate (3-ethyl-2,3-dimethyl-3H-indole) is validated by the disappearance of the N-H signal and a diagnostic upfield shift of the C3-methyl group from the aromatic region (~2.2 ppm) to the aliphatic region (~1.3 ppm), confirming the loss of pyrrole aromaticity.
Step 3: Selective Imine Reduction
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Protocol: Dissolve the crude 3H-indole in glacial acetic acid. Add sodium cyanoborohydride (NaBH₃CN, 2.0 eq) in portions at room temperature. Stir for 4 hours.
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Causality: Acetic acid acts as both the solvent and a proton source, protonating the C=N double bond to form a highly electrophilic iminium ion. NaBH₃CN is explicitly chosen over stronger hydrides (like LiAlH₄). The electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, rendering the reagent mild enough to tolerate the acidic environment while selectively reducing the activated iminium without cleaving the ring.
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Self-Validation Checkpoint: Following neutralization and extraction, the final product is validated via FTIR and LC-MS. The reaction is deemed successful only upon the re-emergence of a sharp N-H stretch at ~3300 cm⁻¹ in FTIR and the detection of the molecular ion peak [M+H]⁺ at m/z 176.2.
Synthetic workflow and orthogonal validation points for 3-Ethyl-2,3-dimethylindoline.
Industrial and Pharmaceutical Applications
The unique steric and electronic profile of 3-Ethyl-2,3-dimethylindoline makes it a highly sought-after intermediate across multiple high-tech industries:
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Pharmaceutical Development: Indolines are privileged scaffolds in drug discovery. The steric bulk provided by the ethyl and methyl groups at C2 and C3 restricts the conformation of subsequent N-substituents. This rigidity is frequently exploited by medicinal chemists to enhance the binding selectivity of small-molecule receptor antagonists and kinase inhibitors [1].
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Agrochemical Synthesis: The compound serves as a vital building block for the development of next-generation pesticides, herbicides, and plant growth regulators, where metabolic stability is paramount [1].
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Material Science & OLEDs: Due to the electron-rich nature of the indoline nitrogen, this compound acts as an exceptional electron-donor moiety. It is heavily utilized as a monomer or modifier in the synthesis of push-pull functional dyes and hole-transport materials for Organic Light-Emitting Diodes (OLEDs) [2].
References
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Title: 3-Ethyl-2,3-Dimethylindoline | 18781-59-4 Source: ChemicalCell URL: [Link]
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Title: 3-Ethyl-2,3-Dimethylindoline CAS NO 18781-59-4 Source: ChemicalRoot URL: [Link]
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Title: 3,3-Dimethylindoline — Chemical Substance Information Source: NextSDS URL: [Link]
